PTAD-Alkyne

Description

Overview of Bioorthogonal Chemistry and its Advancements

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. pcbiochemres.comnih.gov Since its introduction, the field has revolutionized chemical biology by providing tools to study biomolecules in their natural environment. acs.orgeurjchem.com These reactions are characterized by their high specificity, excellent yields, and compatibility with aqueous environments, enabling the precise labeling and tracking of biomolecules within the complexity of living cells. nih.govacs.org

Significance of PTAD-Alkyne as a Tyrosine-Selective Bioconjugation Reagent

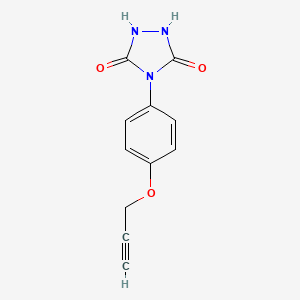

This compound, or 4-(4-(Prop-2-yn-1-yloxy)phenyl)-1,2,4-triazolidine-3,5-dione, is a heterobifunctional linker that has gained prominence for its ability to selectively target tyrosine residues on proteins and peptides. conju-probe.comsigmaaldrich.com The core of its reactivity lies in the 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety, which engages in a highly chemoselective "tyrosine-click" reaction with the phenolic side chain of tyrosine. conju-probe.comnih.gov This selectivity is a significant advantage, as it allows for site-specific modifications, distinguishing it from reagents that target more abundant amino acids like lysine (B10760008) or cysteine. conju-probe.comnih.gov

The "alkyne" functional group on the other end of the molecule provides a handle for subsequent "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comaxispharm.com This dual functionality allows for a two-step bioconjugation strategy. First, the PTAD group selectively labels a tyrosine residue on a target protein. Second, the alkyne group is used to attach a molecule of interest, such as a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain, which carries a complementary azide (B81097) group. nih.govsigmaaldrich.com

The linkage formed between PTAD and tyrosine has demonstrated remarkable stability across a wide range of pH and temperature conditions, as well as in human blood plasma, making it more robust than commonly used maleimide-based linkages. conju-probe.comnih.govacs.org This stability is crucial for applications that require long-term tracking or functionality within biological systems. Research has demonstrated the utility of this compound in creating antibody-drug conjugates (ADCs) and for the specific PEGylation of proteins. nih.govsigmaaldrich.comacs.org The reaction is compatible with various biologically acceptable buffers, such as PBS and Tris. sigmaaldrich.comacs.org It is important to note that this compound requires activation, typically with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin, immediately before use. sigmaaldrich.comsigmaaldrich.com

Compound Information

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 4-(4-(Prop-2-yn-1-yloxy)phenyl)-1,2,4-triazolidine-3,5-dione | 1313211-51-6 | C₁₁H₉N₃O₃ | 231.21 g/mol |

| PTAD-PEG4-alkyne | N/A | N/A | N/A | N/A |

| 1,3-dibromo-5,5-dimethylhydantoin | N/A | 77-48-5 | C₅H₆Br₂N₂O₂ | 285.92 g/mol |

| 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione | PTAD | 4233-33-4 | C₈H₅N₃O₂ | 175.15 g/mol |

| Trastuzumab | N/A | 180288-69-1 | C₆₄₇₀H₁₀₀₁₂N₁₇₂₆O₂₀₁₃S₄₂ | ~145.5 kDa |

| Aplaviroc | N/A | 473728-48-4 | C₂₈H₃₉F₂N₃O₃ | 503.6 g/mol |

| Chymotrypsinogen | N/A | 9035-75-0 | N/A | ~25.7 kDa |

Research Findings on this compound

| Finding | Description | Supporting Evidence |

| Tyrosine Selectivity | This compound demonstrates high selectivity for the phenolic side chain of tyrosine residues over other amino acids such as cysteine and lysine. conju-probe.comnih.gov | Studies have shown that PTAD derivatives can achieve chemoselective labeling of tyrosine in peptides and complex proteins. nih.govacs.org Proteome-wide selectivity profiling confirmed high selectivity for tyrosines (95%). chemrxiv.org |

| Dual Functionality for Bioconjugation | The molecule possesses a PTAD group for tyrosine ligation and a terminal alkyne for subsequent click chemistry reactions (e.g., CuAAC). conju-probe.comsigmaaldrich.com | This enables a two-step modification process, which has been utilized for introducing PEG chains onto proteins and for the creation of antibody-drug conjugates. nih.govsigmaaldrich.com |

| Linkage Stability | The covalent bond formed between the PTAD moiety and tyrosine is stable under various conditions, including extremes of pH, temperature, and exposure to human blood plasma. conju-probe.comnih.gov | The stability of the tyrosine-PTAD linkage has been shown to be significantly more robust than that of maleimide-based linkages commonly used in bioconjugation. nih.govacs.org |

| Reaction Conditions | The tyrosine click reaction with this compound is compatible with a range of aqueous buffers suitable for biological applications, including PBS and Tris, typically within a pH range of 6-9. sigmaaldrich.comacs.org | A potential side reaction involving the formation of a promiscuous isocyanate byproduct can be mitigated by the addition of Tris buffer. nih.govacs.org |

| Activation Requirement | This compound must be activated prior to use. This is typically achieved by reacting it with an oxidizing agent. sigmaaldrich.comsigmaaldrich.com | A common activation procedure involves stirring this compound with 1,3-dibromo-5,5-dimethylhydantoin, which results in a color change to deep red, indicating the formation of the active reagent. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJYYZNVZZKSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ptad Alkyne and Its Derivatives

Synthesis of Urazole (B1197782) Precursors

The foundational step in producing PTAD-Alkyne is the synthesis of the corresponding urazole, which is the heterocyclic precursor to the reactive triazolinedione. acs.org A common and efficient method for creating these urazole precursors is through the reaction of semicarbazides. core.ac.uk

Historically, the synthesis of 4-phenylurazole (B107743) was first described in 1894. wikipedia.org A more practical and widely adopted method starts with the combination of hydrazine (B178648) and diethyl carbonate. wikipedia.org The resulting product is then reacted with phenyl isocyanate to form 4-phenyl-1-carbethoxysemicarbazide, which undergoes cyclization in the presence of a base to yield 4-phenylurazole. wikipedia.org

Modern approaches often utilize the reaction between an isocyanate and ethyl carbazate (B1233558) to form a semicarbazide (B1199961) intermediate, which is then cyclized. acs.org For functionalized PTAD derivatives, such as those containing an alkyne group, a key strategy involves using an amine that already contains the desired functionality. For instance, 4-ethynylaniline (B84093) can be used as a starting material to introduce the alkyne group, which is carried through the synthetic sequence to produce 4-(4-ethynylphenyl)-1,2,4-triazolidine-3,5-dione. nih.gov

Alternative isocyanate-free methods have also been developed. These can involve activating ethyl carbazate with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) before reacting it with an amine. nih.gov This approach is suitable for a range of amines, including those with aliphatic and aniline (B41778) structures, and can be used to incorporate azide (B81097) and alkyne functionalities. acs.orgnih.gov

Activation Strategies of this compound

The conversion of the stable urazole precursor into the highly reactive this compound is achieved through an oxidation step. This activation is crucial as it generates the azo group of the triazolinedione, which is responsible for its remarkable reactivity.

Oxidative Generation of Reactive PTAD Species

The oxidation of the urazole precursor transforms the 1,2,4-triazolidine-3,5-dione into the corresponding 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). acs.org This process creates a reactive species that is a potent dienophile and can readily participate in various "click" chemistry reactions. wikipedia.orgconju-probe.com The generation of the PTAD species is often performed in situ, immediately before its intended use, due to its sensitivity to light and humidity, especially in solution. nih.gov The success of the oxidation is often indicated by a distinct color change; for instance, the oxidation of the urazole precursor to this compound results in a red solution.

This oxidative activation is a key step in harnessing the power of PTAD chemistry for applications like bioconjugation, where the reactive PTAD can selectively target tyrosine residues on proteins. conju-probe.comjst.go.jp The generation of reactive oxygen species during some oxidation processes can also be a factor in the subsequent reactions. nih.govacs.org

Role of Oxidizing Agents (e.g., 1,3-Dibromo-5,5-dimethylhydantoin, Trichloroisocyanuric Acid)

A variety of oxidizing agents have been employed to convert urazoles to their corresponding triazolinediones. The choice of oxidant can influence the reaction's efficiency, chemoselectivity, and the ease of workup. acs.org

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a commonly used oxidizing agent for the activation of PTAD linkers. nih.govconju-probe.com It is considered a convenient and inexpensive alternative to other brominating agents like N-bromosuccinimide (NBS). organic-chemistry.org The reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758). nih.gov For the activation of PTAD-Azide, a 1:0.98 molar ratio of the unactivated PTAD to DBDMH is mixed in an organic solvent like DMF or acetonitrile (B52724).

Trichloroisocyanuric acid (TCCA) is another effective and inexpensive oxidizing agent used for the synthesis of PTAD derivatives. ugent.be It is an organic compound that can be prepared from cyanuric acid and is used as a source of chlorine for oxidation reactions. wikipedia.orgorganic-chemistry.org TCCA is capable of converting a wide range of urazoles to their triazolinedione counterparts in excellent yields. acs.org The oxidation of the urazole precursors for this compound using TCCA is typically performed by adding 0.33 equivalents of TCCA to the urazole in acetonitrile and shaking the mixture for a couple of hours at room temperature. One consideration when using TCCA is that trace amounts of hydrochloric acid can remain in the solution, which may affect the pH of subsequent reactions if not adequately buffered.

Other oxidizing agents that have been used include lead tetroxide, tert-butyl hypochlorite, and oxone. wikipedia.orgmdpi.com The selection of the appropriate oxidizing agent is critical for achieving a successful and clean conversion to the desired reactive PTAD species.

Design and Synthesis of Functionalized this compound Scaffolds

The core this compound structure can be further modified by incorporating linkers to create functionalized scaffolds. These modifications are designed to enhance properties such as solubility, biocompatibility, and to introduce specific functionalities for advanced applications, particularly in the realm of antibody-drug conjugates (ADCs) and protein modification. medchemexpress.comimmunomart.combiocat.com

Integration of Poly(ethylene glycol) (PEG) Linkers

Poly(ethylene glycol) (PEG) linkers are frequently integrated into this compound scaffolds to improve their properties for biological applications. medchemexpress.com The inclusion of a PEG chain can enhance aqueous solubility and provide a flexible spacer arm. immunomart.comcreative-biolabs.com

PTAD-PEG-alkyne linkers are heterobifunctional molecules that contain the tyrosine-reactive PTAD group, a PEG chain, and a terminal alkyne group for click chemistry. conju-probe.com These linkers are used in the synthesis of ADCs, where the alkyne group can react with an azide-functionalized molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comimmunomart.com For example, PTAD-PEG4-alkyne is a linker that incorporates a four-unit PEG chain. medchemexpress.comimmunomart.combiocat.com

The synthesis of these functionalized scaffolds involves attaching the PEG-alkyne moiety to the PTAD precursor before the final oxidation step. N-bromosuccinimide (NBS) has been shown to be a suitable oxidant for urazoles bearing a PEG end group. acs.org The resulting PTAD-PEG-alkyne reagents can then be used for specific labeling, such as the PEGylation of proteins. nih.gov

Development of Cleavable Linkers

In addition to PEGylation, the design of this compound scaffolds often includes the incorporation of cleavable linkers. medchemexpress.comimmunomart.combiocat.com Cleavable linkers are essential components in drug delivery systems like ADCs, as they are designed to be stable in circulation but release the therapeutic payload under specific conditions within the target cell. axispharm.com

Various cleavable linker strategies have been developed, including those that are sensitive to pH, enzymes, or other stimuli. axispharm.comnih.gov For instance, dipeptide linkers like valine-citrulline (Val-Cit) are commonly used as they can be cleaved by lysosomal proteases. axispharm.com Hydrazone linkers are another example, which are stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes. axispharm.com

In the context of PTAD-based systems, a tyrosine-reactive crosslinker (TRCL) has been developed using copper-catalyzed azide-alkyne click chemistry to couple PTAD-azide and this compound. chemrxiv.org This creates a homobifunctional crosslinker with a 1,2,3-triazole moiety in the spacer arm. chemrxiv.org The development of such linkers expands the toolbox for creating sophisticated bioconjugates with controlled release properties. The stability of the linkage formed by the tyrosine click reaction is a significant advantage, showing greater stability compared to commonly used maleimide (B117702) linkages under various conditions. nih.gov

Mechanistic Insights into Ptad Alkyne Reactivity

The Tyrosine "Click" Reaction Mechanism

The conjugation of PTAD-alkyne to a tyrosine residue is characterized as a "tyrosine click" reaction, which proceeds via an ene-type mechanism. researchgate.net In this reaction, the electron-rich phenolic ring of tyrosine serves as the "ene" component, while the highly electrophilic N=N double bond of the PTAD molecule acts as the "enophile".

The process is initiated by an electrophilic attack from one of the nitrogen atoms of the PTAD on the ortho-carbon of the tyrosine's phenol (B47542) ring. chemrxiv.org This is followed by the transfer of the hydroxyl proton from tyrosine to the other nitrogen atom of the PTAD molecule. The result is the formation of a stable carbon-nitrogen bond, which regenerates the aromaticity of the phenol ring. chemrxiv.org Quantum chemistry studies suggest that while both a concerted ene-reaction and a stepwise electrophilic aromatic substitution (SEAr) mechanism are possible, the SEAr pathway involving the deprotonated tyrosine (phenolate) has a significantly lower energy barrier, explaining the rapid reaction rates observed experimentally in buffered aqueous solutions. researchgate.net

Regioselectivity and Chemoselectivity Profiles

The this compound reaction demonstrates exceptional control over where and with what it reacts, a critical feature for clean bioconjugation.

Regioselectivity: The reaction is highly regioselective, meaning it occurs at a specific position on the tyrosine molecule. The modification happens exclusively at the ortho-carbon of the phenol ring (the carbon atom next to the one bearing the hydroxyl group). conju-probe.com This is because the hydroxyl group activates the ortho positions, making them the most electron-rich and therefore the most susceptible to attack by the electrophilic PTAD reagent.

Chemoselectivity: The reaction is also remarkably chemoselective, showing a strong preference for tyrosine over other amino acid residues present in proteins. nih.govnih.govacs.org In competitive studies where PTAD was reacted with a mixture of amino acids, only tyrosine modification was observed under typical aqueous buffered conditions. nih.gov While some reactivity with other nucleophilic residues like cysteine and lysine (B10760008) can occur, the reaction with tyrosine is substantially favored. conju-probe.comnih.govnih.govacs.org Proteome-wide studies have confirmed this high selectivity, with one analysis showing that the expected modification from this compound is 95% selective for tyrosine residues. chemrxiv.org This high degree of selectivity allows for the precise labeling of proteins in complex biological environments. nih.govnih.govacs.org

| Parameter | Description | Supporting Findings |

| Regioselectivity | Exclusive modification at the ortho-position of the tyrosine phenol ring. | The hydroxyl group of tyrosine directs the electrophilic attack to the adjacent carbon atoms. |

| Chemoselectivity | Strong preference for tyrosine over other proteinogenic amino acids. | In mixtures containing various amino acids, PTAD reacts preferentially with tyrosine. nih.gov A proteomic study found 95% of modifications occurred at tyrosine residues. chemrxiv.org |

Intermolecular and Intramolecular Aspects of Reactivity

The this compound reaction can occur between separate molecules (intermolecularly) or within the same molecule (intramolecularly).

Intermolecular Reactions: This is the most common format, where a this compound reagent is added to a solution containing a protein or peptide, leading to the labeling of accessible tyrosine residues. chemrxiv.org This approach is widely used to attach probes, drugs, or other functional tags to biomolecules. acs.orglookchem.com The reaction involves two separate molecular entities colliding in solution. quora.com

Intramolecular Reactions: In this case, the PTAD and tyrosine moieties are part of the same molecule. This setup can be used to induce protein crosslinking or to create cyclic molecules. Intramolecular reactions are often faster than their intermolecular counterparts because the reacting groups are held in close proximity, which reduces the entropic cost of the reaction. wikipedia.org This "effective concentration" can be very high, driving the reaction forward efficiently. wikipedia.org

Competing Reaction Pathways and Side Product Formation

Despite its high selectivity, the utility of this compound can be affected by competing reactions, which may lead to undesired products.

Formation of Isocyanate Byproducts

A primary competing pathway involves the decomposition of the PTAD reagent, particularly in aqueous solutions, to form a highly reactive isocyanate byproduct. researchgate.netnih.govnih.gov This isocyanate is promiscuous and can react non-specifically with various nucleophilic amino acid side chains, most notably the ε-amino group of lysine and the N-termini of proteins. chemrxiv.orgrsc.org This off-target labeling can compromise the specificity of the intended tyrosine modification and lead to a heterogeneous mixture of products. nih.govnih.gov The formation of this byproduct is more pronounced when target tyrosines are less accessible, allowing more time for the PTAD reagent to decompose. nih.gov

Strategies for Reaction Control and Mitigation of Undesired Reactivity

Several strategies can be employed to minimize the formation of isocyanate byproducts and enhance the selectivity of the tyrosine conjugation.

Use of Scavengers: The addition of a primary amine-containing buffer or scavenger, such as Tris (2-amino-2-hydroxymethyl-propane-1,3-diol), can effectively quench the isocyanate byproduct as it forms, preventing it from reacting with the target protein. nih.govnih.govacs.orgrsc.org

pH Control: Careful control of the reaction pH is important. The reaction is effective over a broad pH range, but optimal conditions are typically between pH 6 and 9. sigmaaldrich.com Deviating from this can accelerate the decomposition of PTAD.

Stoichiometry and Reaction Time: Using a minimal excess of the this compound reagent and optimizing the reaction time can limit side reactions. Since the desired tyrosine reaction is very fast, extended reaction times may simply allow for the slower decomposition pathway to become more significant.

Reagent Stability: The development of more stable PTAD derivatives is an ongoing area of research aimed at reducing the propensity for decomposition and improving selectivity. chemrxiv.org

| Mitigation Strategy | Mechanism of Action | Key Considerations |

| Amine Scavengers (e.g., Tris buffer) | Reacts with and neutralizes the isocyanate byproduct. nih.govnih.govacs.org | Tris is a common and effective scavenger compatible with biological systems. rsc.org |

| pH Control | Minimizes hydrolysis and decomposition of the PTAD reagent. | Optimal range is typically pH 6-9. sigmaaldrich.com |

| Reaction Optimization | Reduces exposure of the protein to excess reagent and decomposition products. | Use minimal necessary concentration of this compound and shortest effective reaction time. |

Kinetic and Thermodynamic Considerations in Tyrosine Bioconjugation Reactions

The this compound reaction with tyrosine is both kinetically rapid and thermodynamically favorable, making it a highly efficient bioconjugation tool.

Kinetics: The reaction is exceptionally fast, often complete within minutes at micromolar concentrations. nih.gov This rapid rate is a hallmark of "click" chemistry, allowing for efficient labeling under dilute conditions and on biologically relevant timescales. While specific rate constants for this compound are not detailed in the provided search results, the reaction is known to be significantly faster than many competing side reactions. However, the reaction can be sluggish if the target tyrosine residues are sterically hindered or buried within the protein structure. chemrxiv.org

Thermodynamics: The reaction forms a highly stable, covalent dione-linked conjugate. nih.gov This linkage has been shown to be robust, demonstrating stability against extremes of pH, temperature, and exposure to human blood plasma. conju-probe.comnih.gov This thermodynamic stability ensures that the modification is long-lasting, which is critical for applications such as in vivo imaging or the development of antibody-drug conjugates where the linkage must remain intact to be effective. lookchem.com

Applications of Ptad Alkyne in Chemical Biology and Bioconjugation

Site-Selective Protein and Peptide Labeling

PTAD-alkyne facilitates the site-selective labeling of proteins and peptides, a crucial technique for studying their structure, function, and interactions. lookchem.comacs.org The "tyrosine-click" reaction, as it is often called, is chemoselective for the phenolic side chain of tyrosine residues, demonstrating selectivity over other potentially reactive amino acids like cysteine and lysine (B10760008). conju-probe.comnih.gov This reaction proceeds efficiently in a variety of aqueous buffers across a broad pH range without the need for heavy metal catalysts. conju-probe.commdpi.com The resulting linkage is notably stable, withstanding high temperatures, extreme pH conditions, and exposure to human blood plasma. conju-probe.comnih.gov

Strategies for Tyrosine Residue Functionalization

The primary strategy for functionalizing tyrosine residues with this compound involves a two-step process. First, the PTAD portion of the molecule reacts with a solvent-accessible tyrosine on a protein or peptide. rsc.org This initial reaction is typically fast, often completing within 15 to 30 minutes. Following this, the alkyne group introduced onto the biomolecule is available for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule. lookchem.comsigmaaldrich.com This allows for the attachment of a wide array of functionalities, including fluorophores, biotin (B1667282) tags, or small molecule drugs. nih.gov

To initiate the labeling process, this compound must first be activated. This is typically achieved by reacting it with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin. sigmaaldrich.com The activated, deep red-colored reagent should be used promptly for protein modification. sigmaaldrich.com While the reaction is highly selective for tyrosine, decomposition of PTAD can sometimes lead to the formation of an isocyanate byproduct that can react non-specifically with other residues like lysine. nih.govrsc.org However, this side reaction can be effectively minimized by including a scavenger, such as Tris buffer, in the reaction mixture. nih.govrsc.orgnih.gov

Recent advancements include an electrochemical method for the in situ generation of the active PTAD species from its urazole (B1197782) precursor. rsc.org This "electrochemical tyrosine-click" (e-Y-click) approach has been shown to be more efficient than chemical oxidation and significantly reduces the formation of unwanted byproducts. rsc.org

Table 1: Research Findings on Tyrosine Functionalization with this compound

| Protein/Peptide | Labeling Strategy | Key Findings |

| Model Peptide (containing Tyr, Lys, Trp, His) | 3-fold excess of PTAD | Selective modification of tyrosine confirmed by MS/MS, with ~60% yield. rsc.org |

| Bovine Serum Albumin (BSA) | Chemical oxidation vs. e-Y-click | e-Y-click labeled more than twice as many tyrosine residues (9.1 vs. 3.7) under similar conditions. rsc.org |

| Chymotrypsinogen | PTAD-based labeling | Demonstrated the potential for side reactions due to PTAD decomposition, which could be suppressed with Tris buffer. nih.gov |

| Model Peptide | PTAD derivatives with azide (B81097), alkyne, and ketone groups | Achieved approximately 60% yield of singly tyrosine-modified peptide, confirming selectivity. nih.gov |

Selective PEGylation of Proteins

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins. This compound provides a method for site-selective PEGylation by targeting tyrosine residues. lookchem.comnih.gov This approach offers greater control over the location and number of attached PEG chains compared to traditional methods that target more abundant residues like lysine. nih.govnih.gov

In a key study, researchers prepared a PEG-linked PTAD reagent and reacted it with chymotrypsinogen A, a protein with four tyrosine and fourteen lysine residues. nih.gov While traditional NHS-PEG chemistry (targeting lysines) resulted in a mixture of mono-, di-, tri-, and tetra-PEGylated products, the PTAD-based method yielded only a single, mono-PEGylated adduct. nih.govnih.gov This highlights the precision of the tyrosine-click reaction for producing homogenous bioconjugates. nih.gov

Table 2: Comparison of PEGylation Strategies

| Protein | PEGylation Reagent | Target Residue | Outcome |

| Chymotrypsinogen A | NHS-PEG | Lysine | Mixture of mono-, bis-, tri-, and tetra-PEGylated species. nih.gov |

| Chymotrypsinogen A | PTAD-PEG | Tyrosine | Exclusively a mono-PEGylated product observed. nih.govnih.gov |

Multi-Functionalization Approaches for Complex Biomolecules

The orthogonality of the tyrosine-click reaction allows for the multi-functionalization of proteins in combination with other labeling chemistries. nih.govacs.org Researchers have successfully demonstrated the ability to chemoselectively label three different types of amino acid residues—lysine, cysteine, and tyrosine—on a single protein. nih.govnih.gov

One reported strategy involves a sequential labeling process. For instance, lysine residues on human serum albumin (HSA) or bovine serum albumin (BSA) can be labeled first, followed by the modification of tyrosine residues using PTAD derivatives, and finally, cysteine residues can be targeted with a maleimide-based reagent. nih.gov This step-wise approach enables the creation of complex, multi-functional protein constructs with precisely placed modifications. nih.govcapes.gov.br The alkyne handle introduced by this compound can then be used in subsequent click reactions, while other handles introduced at lysine or cysteine sites can undergo different bioorthogonal reactions, opening avenues for creating sophisticated bioconjugates like antibody-drug conjugates (ADCs) with multiple payloads or imaging agents. nih.govgoogle.com

Development of Bioorthogonal Probes for Biological Systems

The unique reactivity of this compound makes it a valuable component in the design of bioorthogonal probes for studying biological systems. conju-probe.comresearchgate.net Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netconju-probe.com The alkyne group on this compound serves as a bioorthogonal handle, allowing for its detection and manipulation within complex biological mixtures. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP) Reagents (methodological focus)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of enzymes in complex proteomes. universiteitleiden.nlwikipedia.org ABPP typically employs chemical probes that covalently label the active sites of specific enzyme families. nih.gov A common strategy in ABPP is a two-step "click chemistry" approach where a probe containing a reactive group and a small bioorthogonal tag (like an alkyne) is used to label enzymes in situ. nih.gov

Methodologically, this compound can be incorporated into ABPP probe design. While not a classic ABPP probe that targets an enzyme's active site based on its catalytic mechanism, it functions as a "profiling" reagent. A proteome-wide selectivity study demonstrated that this compound exhibits high selectivity for tyrosine residues (95%). chemrxiv.org This allows for the profiling of accessible tyrosine residues across the proteome. The alkyne tag then enables the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) via a click reaction with an azide-functionalized tag. chemrxiv.org This approach allows for the identification and quantification of labeled proteins by mass spectrometry, providing insights into changes in protein conformation or accessibility under different cellular conditions. chemrxiv.org It's important to note that some studies have observed that PTAD reagents can also react with tryptophan residues, a factor that needs consideration in experimental design and data analysis. rsc.org

Imaging and Detection Applications (methodological focus)

The bioorthogonal nature of the alkyne group on this compound is central to its use in imaging and detection. mdpi.com After labeling a protein of interest with this compound, the alkyne handle can be "clicked" to a reporter molecule, such as a fluorophore-azide. This enables the visualization of the protein's localization and dynamics within cells or even whole organisms. biorxiv.org

The methodological workflow involves first treating the biological sample (e.g., cells or tissues) with this compound to label accessible tyrosine residues on target proteins. After removing any excess, unreacted probe, a fluorescent azide is introduced. The copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction then covalently attaches the fluorophore to the alkyne-modified proteins, rendering them visible by fluorescence microscopy. mdpi.combiorxiv.org This strategy has been applied to track biomolecules and has potential applications in developing diagnostic tools and imaging agents. mdpi.comresearchgate.net For example, PTAD derivatives have been used to create antibody-drug conjugates where the linkage is used to attach a therapeutic agent to an antibody for targeted delivery. nih.govnih.govacs.org

Conjugation Strategies for Advanced Bioconjugates

This compound facilitates the creation of complex biomolecular structures through highly specific and efficient conjugation methodologies. This has proven particularly valuable in the development of sophisticated bioconjugates for therapeutic and research applications.

Antibody-Drug Conjugate (ADC) Linker Technologies

The development of antibody-drug conjugates (ADCs) represents a major advancement in targeted cancer therapy. lookchem.com ADCs consist of a monoclonal antibody, a potent cytotoxic drug, and a linker that connects them. precisepeg.com The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety. precisepeg.com

This compound has been utilized in ADC linker technologies to achieve site-specific conjugation. lookchem.com By reacting with surface-exposed tyrosine residues on an antibody, this compound introduces a terminal alkyne. lookchem.com This alkyne can then be coupled with an azide-containing cytotoxic drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comaxispharm.com This strategy allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR) and specific attachment points, which is a significant improvement over random conjugation methods that often target lysine residues and can lead to heterogeneous products. cam.ac.ukrsc.org The stable linkage formed with tyrosine is resistant to degradation under various pH and temperature conditions, as well as in blood plasma. lookchem.com

One example of this application is the development of a well-defined glycoconjugate vaccine against Candida albicans. rsc.org In this work, an alkyne-functionalized derivative of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) was used to modify tyrosine residues on the carrier protein CRM197. cam.ac.ukrsc.org Subsequent click chemistry with an azide-modified glycan antigen resulted in a homogenous glycoconjugate. cam.ac.ukrsc.org

It is important to note that a potential side reaction can occur where PTAD degrades into an isocyanate, which can then react with lysine residues. rsc.orgrsc.org However, this can be mitigated by using specific buffers, such as Tris buffer, which acts as a scavenger for the isocyanate. rsc.org

| Reagent | Target Residue | Subsequent Reaction | Application |

| This compound | Tyrosine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antibody-Drug Conjugates (ADCs) |

Functionalization of Nucleic Acids and Glycans (methodological focus)

The selective modification of nucleic acids and glycans is crucial for understanding their biological roles and for developing new diagnostic and therapeutic tools. PTAD derivatives have been explored for the post-synthetic modification of these biomolecules.

A method has been developed for the chemoselective modification of DNA containing a vinyl nucleobase, specifically 5-vinyl-2'-deoxyuridine (B1214878) (VdU), using a phenyl triazolinedione (PTAD) derivative. researchgate.netnih.gov The reaction between PTAD and the terminal alkene of VdU is exceptionally fast and proceeds without the need for a catalyst. researchgate.netnih.govresearchgate.net Depending on the reaction conditions and the nucleobase context, the reaction can result in either a formal [4+2] cycloaddition product or PTAD addition with solvent trapping to yield a secondary alcohol. researchgate.netnih.gov This method offers a new strategy for the copper-free bioconjugation of DNA. researchgate.netnih.gov Interestingly, the reaction shows conformation-selectivity, with higher yields observed for G-quadruplex DNA compared to duplex DNA, suggesting its potential for probing nucleic acid structures. researchgate.netnih.gov

The functionalization of complex glycans often involves intensive synthetic efforts. acs.org While this compound's direct application in glycan functionalization is less documented in the provided context, the principle of introducing an alkyne handle for subsequent click chemistry is a widely used strategy in glycan chemistry. Chemo-enzymatic methods are often employed to install reactive handles like azides or alkynes onto complex polysaccharides. acs.org

Applications in Protein Crosslinking Studies and Structural Biology

Understanding the three-dimensional structure of proteins and their interaction networks is fundamental to biology. Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful tool for this purpose. researchgate.net PTAD-based reagents are contributing to this field by enabling the targeting of tyrosine residues for crosslinking.

Development of Tyrosine Reactive Crosslinkers

Traditional chemical crosslinkers primarily target highly abundant and surface-exposed residues like lysine. researchgate.netchemrxiv.org This can limit the structural information obtained. To overcome this, new crosslinkers targeting less frequently modified residues, such as tyrosine, are being developed. researchgate.netchemrxiv.orgchemrxiv.org

A novel PTAD-based tyrosine reactive crosslinker (TRCL) has been synthesized. researchgate.netchemrxiv.org This homobifunctional crosslinker was created using copper-catalyzed azide-alkyne click chemistry (CuAAC) to link two PTAD moieties through a spacer arm. researchgate.netchemrxiv.orgresearchgate.net The resulting TRCL can form covalent bonds with tyrosine residues on proteins. researchgate.netchemrxiv.org The design of such crosslinkers with defined spacer lengths provides distance constraints that are crucial for mapping the three-dimensional architecture of proteins and protein complexes. researchgate.netchemrxiv.org

| Crosslinker Type | Reactive Group | Target Residue | Significance |

| Tyrosine Reactive Crosslinker (TRCL) | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Tyrosine | Expands the scope of chemical crosslinking beyond lysine residues. |

Elucidating Protein Interactions and Conformations (methodological focus)

The application of tyrosine-reactive crosslinkers like the PTAD-based TRCL has shown promise in elucidating protein structures and interactions. researchgate.netchemrxiv.org

In proof-of-concept studies, TRCL was used to successfully label and crosslink standard proteins such as myoglobin (B1173299) and bovine serum albumin (BSA), as well as more complex targets like the SARS-CoV-2 spike protein and proteins in HeLa cell lysates. researchgate.netchemrxiv.orgchemrxiv.org The crosslinked proteins are then digested, and the resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS). chemrxiv.org The identification of crosslinked peptides provides direct evidence of proximity between specific amino acid residues, allowing for the mapping of protein-protein interaction sites and the determination of protein conformations. researchgate.netchemrxiv.org

While the number of crosslinks identified using TRCL in a complex sample like a cell lysate was lower than that typically seen with lysine-targeting crosslinkers, this is attributed to the lower abundance and often more buried nature of tyrosine residues. researchgate.netchemrxiv.org Despite this, the ability to target tyrosine opens up new avenues for structural analysis, providing complementary information to that obtained with traditional crosslinkers. researchgate.netchemrxiv.org This approach is particularly valuable for studying proteins where lysine residues are scarce or not strategically located for informative crosslinking.

Computational and Theoretical Investigations of Ptad Alkyne Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. For PTAD-alkyne systems, DFT calculations are employed to map out the potential energy surface of the reaction, identifying transition states and intermediates to distinguish between possible reaction pathways.

Detailed DFT studies on related cycloaddition reactions, such as those involving PTAD with dienes or other dienophiles with alkynes, provide a framework for understanding the this compound interaction. researchgate.netnih.gov These calculations typically explore whether the reaction proceeds through a concerted mechanism, where bond formation occurs in a single step, or a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate. For many cycloadditions involving the highly reactive PTAD dienophile, a concerted, albeit often asynchronous, pathway is found to be energetically favorable. researchgate.net

In the context of catalysis, DFT calculations have been crucial. For instance, in the rhodium-catalyzed cycloisomerization of diynes, the origin of enantioselectivity was elucidated through computational modeling of a Rh2(R-PTAD)4-alkyne complex. dicp.ac.cn These studies demonstrate how the catalyst and the PTAD ligand orchestrate the reaction pathway at a molecular level. DFT is also used to probe the mechanism of metal-catalyzed cycloadditions of alkynes, where alkyne insertion into a metal-ligand bond is often the rate-determining step. researchgate.net While not a direct this compound cycloaddition, these findings highlight the utility of DFT in identifying the energetic hurdles along a reaction coordinate.

The activation energies (ΔE‡) calculated via DFT for various cycloaddition reactions provide a quantitative measure of reactivity. Lower activation barriers correspond to faster reaction rates.

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclopentadiene + PTAD | [4+2] Cycloaddition | M06-2X | ~8-10 | researchgate.net |

| Cyclohexadiene + PTAD | [4+2] Cycloaddition | M06-2X | ~12-14 | researchgate.net |

| Alkynyl Aryl Ether + Internal Alkyne (Pd-catalyzed) | Cycloaddition | DFT (unspecified) | ~29.9 | nih.gov |

| Vinylcarbenoid + Diene (Rh2(S-PTAD)4-catalyzed) | [4+3] Cycloaddition | ONIOM (DFT:PM6) | Rate-determining step varies | researchgate.net |

Activation Strain Analysis (ASA) and Distortion/Interaction Models

To gain a more profound insight into the factors controlling reaction barriers, the Activation Strain Analysis (ASA), also known as the Distortion/Interaction Model, is a powerful conceptual tool. nih.govnih.govcapes.gov.br This model deconstructs the potential energy surface along the reaction coordinate (ζ) into two key components: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)).

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

The activation strain represents the energy required to distort the reactants from their ground-state geometries into the geometries they adopt at a given point along the reaction coordinate. nih.gov This term is always destabilizing. For a this compound reaction, this would primarily involve the energy needed to bend the linear alkyne into the non-linear geometry required for bond formation in the transition state.

The interaction energy accounts for all stabilizing interactions between the two distorted reactant molecules, including electrostatic interactions, orbital interactions (such as HOMO-LUMO mixing), and Pauli repulsion. nih.govnih.gov

In a hypothetical this compound cycloaddition, the analysis would focus on:

Strain (ΔE_strain): The energy cost of deforming the N=N bond of PTAD and, more significantly, bending the C≡C bond of the alkyne.

Interaction (ΔE_int): The favorable interaction between the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient PTAD and the Highest Occupied Molecular Orbital (HOMO) of the alkyne.

| Reaction System | Activation Energy (ΔE‡) | Activation Strain (ΔE‡_strain) | Interaction Energy (ΔE‡_int) | Reference |

|---|---|---|---|---|

| Generic Diels-Alder | Variable | Destabilizing (e.g., +25-35 kcal/mol) | Stabilizing (e.g., -15-25 kcal/mol) | researchgate.netnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Low | High (pre-distorted alkyne) | Highly Stabilizing | nih.gov |

Prediction of Reactivity and Selectivity in Novel this compound Systems

A key advantage of computational modeling is its predictive power. Theoretical methods can be used to forecast how structural modifications to the PTAD or alkyne components will impact reaction outcomes, guiding synthetic efforts toward desired goals. cam.ac.uk

Predicting Reactivity: Reactivity trends can be predicted by calculating the activation barriers for a series of related reactions. For example, DFT calculations can model the effect of adding electron-donating or electron-withdrawing substituents to the phenyl ring of PTAD. An electron-withdrawing group is expected to lower the energy of the PTAD LUMO, leading to a smaller HOMO-LUMO gap with the alkyne, a more stabilizing interaction energy (ΔE_int), and thus a faster reaction rate. nih.gov Conversely, modifications to the alkyne substituents can also be modeled to tune reactivity.

Predicting Selectivity: In cases where multiple products can be formed (e.g., regio- or stereoisomers), computational methods can predict the selectivity by comparing the activation energies of the competing pathways. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. For instance, in catalyzed reactions, the origin of enantioselectivity in a Rh2(S-PTAD)4-catalyzed process was rationalized by comparing the transition state energies leading to the R and S products. dicp.ac.cn Such analyses often reveal that subtle steric or electronic interactions within the chiral catalyst pocket are responsible for the observed selectivity. acs.org

| Modification | Predicted Effect on this compound Reaction | Computational Rationale | Reference |

|---|---|---|---|

| Electron-withdrawing group on PTAD phenyl ring | Increased reactivity | Lowers PTAD LUMO, increases ΔE_int | nih.gov |

| Electron-donating group on PTAD phenyl ring | Decreased reactivity | Raises PTAD LUMO, decreases ΔE_int | nih.gov |

| Use of a chiral PTAD ligand in a catalyzed reaction | Potential for enantioselectivity | Different activation energies for pathways leading to enantiomers | dicp.ac.cnacs.org |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While DFT and ASA provide detailed information about the intrinsic reactivity of molecules based on their potential energy surfaces, they often model reactions in the gas phase or with simplified implicit solvent models. Molecular Dynamics (MD) simulations offer a way to explicitly model the complex and dynamic environment of a reaction, including the individual solvent molecules and the conformational flexibility of the reactants. researchgate.net

Solvent Effects: MD simulations can reveal how solvent molecules arrange themselves around the reactants and the transition state. This explicit solvation shell can have a significant impact on reactivity by stabilizing or destabilizing key states along the reaction pathway. For example, polar solvents might preferentially stabilize a polar transition state, thereby lowering the activation barrier compared to a nonpolar solvent. MD simulations can also be used to understand undesirable side reactions; for PTAD, it has been noted that solvent conditions can influence its decomposition into a reactive isocyanate species, which can lead to non-specific labeling. researchgate.net

Conformational Dynamics: For flexible molecules like this compound linkers used in bioconjugation, understanding their conformational behavior is critical. medchemexpress.comconju-probe.com MD simulations can model the range of conformations that the linker can adopt in solution, its flexibility, and its average extension. This information is crucial for applications in designing antibody-drug conjugates or molecular probes, where the distance and orientation between the two ends of the linker are important for function. By simulating the molecule in an explicit solvent environment, MD provides a realistic picture of its dynamic behavior that is inaccessible to static, gas-phase calculations.

Emerging Research Directions and Future Prospects of Ptad Alkyne Chemistry

Expansion of Tyrosine "Click" Chemistry to New Substrates and Conditions

The tyrosine "click" reaction, utilizing 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and its derivatives, has proven to be a powerful tool for bioconjugation due to its selectivity for the phenolic side chain of tyrosine. chemrxiv.orgconju-probe.com Current research is focused on expanding the utility of this reaction to a broader range of substrates and reaction conditions. While initial studies demonstrated successful labeling of peptides and proteins, efforts are underway to apply this chemistry to more complex biological systems. nih.gov

A significant area of development is the modification of increasingly complex protein structures. For instance, the tyrosine-click reaction has been successfully applied to label antibodies, such as trastuzumab, demonstrating its potential in creating antibody-drug conjugates (ADCs). nih.gov The reaction's compatibility with various aqueous buffers over a wide pH range makes it particularly suitable for biological applications. conju-probe.comnih.gov However, challenges remain, including the potential for PTAD decomposition into a promiscuous isocyanate by-product, which can be mitigated by scavengers like Tris buffer. nih.gov

Researchers are also exploring the reaction's efficiency with less accessible tyrosine residues. The accessibility of tyrosine residues can vary significantly, with many buried within the protein structure. chemrxiv.org This contrasts with more frequently targeted residues like lysine (B10760008), which are often found on the protein periphery. chemrxiv.org Overcoming this limitation is crucial for expanding the scope of PTAD-alkyne chemistry.

Furthermore, investigations into the reaction conditions have revealed that while the reaction is effective in various buffers like PBS and HEPES, the choice of solvent can be critical in specific contexts. nih.gov For example, certain PTAD-tyrosine conjugations that are unsuccessful in aqueous conditions have been achieved in organic solvents like dichloromethane (B109758) (DCM) with the aid of catalysts like hexafluoroisopropanol (HFIP). researchgate.net

Rational Design of Next-Generation this compound Reagents

The development of new and improved this compound reagents is a key area of ongoing research, aimed at enhancing reaction efficiency, stability, and versatility. The electronic properties of the triazolinedione system are crucial for controlling the reaction, with modifications to the phenyl ring of PTAD influencing reactivity. nih.gov

One strategy involves the synthesis of PTAD derivatives that incorporate various functional groups, such as azides and ketones, in addition to the alkyne. nih.gov This allows for subsequent "click" chemistry reactions, enabling multi-functionalization of target molecules. nih.gov For example, a this compound reagent can first react with a tyrosine residue, and the alkyne can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. chemrxiv.org

The following table summarizes some of the rationally designed this compound derivatives and their applications:

| PTAD Derivative | Functional Groups | Application | Reference |

| PTAD-PEG4-alkyne | Alkyne, PEG linker | Synthesis of antibody-drug conjugates (ADCs) | immunomart.commedchemexpress.com |

| PTAD-azide | Azide (B81097) | Bio-orthogonal ligation | chemrxiv.orgnih.gov |

| PTAD-ketone | Ketone | Bioconjugation | nih.gov |

Integration with Other Bioorthogonal Ligation Chemistries (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

A significant advancement in the application of this compound chemistry is its integration with other bioorthogonal reactions. This approach allows for the simultaneous or sequential labeling of multiple biomolecules or different sites on the same biomolecule. The most prominent example is the combination of the tyrosine-click reaction with copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgnih.gov

CuAAC is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I). organic-chemistry.orgwikipedia.orgnih.gov A this compound reagent can be used to introduce an alkyne handle onto a tyrosine residue. This alkyne can then be reacted with an azide-containing molecule via CuAAC. chemrxiv.org This two-step process enables the attachment of a wide variety of probes, tags, or therapeutic agents to proteins. nih.gov

Researchers have demonstrated the ability to achieve chemoselective tri-functionalization of proteins by combining the tyrosine-click reaction with chemistries targeting cysteine and lysine residues. nih.gov This highlights the orthogonality of the this compound reaction, meaning it does not interfere with other selective modification chemistries.

The integration of this compound chemistry extends to other click reactions as well, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially cytotoxic copper catalyst. nih.govmdpi.com This is particularly important for in vivo applications. mdpi.com

Development of Novel Catalytic or Metal-Free this compound Reactions

While the tyrosine-click reaction with PTAD is often described as metal-free, research is ongoing to develop novel catalytic systems and further refine metal-free approaches to enhance reaction kinetics and efficiency. conju-probe.com

One innovative approach is the use of electrochemistry to promote the tyrosine-click reaction, termed e-Y-CLICK. researchgate.netacs.org This method involves the in situ electrochemical oxidation of urazoles to the reactive PTAD species. researchgate.net A key advantage of this technique is that it allows for the selective activation of the PTAD precursor without affecting other electroactive amino acids in the protein. acs.org The e-Y-CLICK reaction has been successfully performed in pure aqueous buffers without the need for co-solvents or chemical oxidants, highlighting its biocompatibility. acs.org

Furthermore, enzymatic methods are being explored. For example, horseradish peroxidase (HRP) in the presence of hydrogen peroxide can be used to mediate the modification of tyrosine residues. researchgate.net Laccase has also been shown to be an effective catalyst for this transformation. rsc.org These enzymatic approaches offer high selectivity and can be performed under mild conditions.

The development of metal-free alternatives is a continuous effort in the field of click chemistry to avoid potential toxicity associated with metal catalysts. nih.gov While the inherent reaction between PTAD and tyrosine is metal-free, the subsequent alkyne modification often relies on copper catalysis. conju-probe.com Therefore, the integration with metal-free click reactions like SPAAC is a crucial area of development. nih.govmdpi.com

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for drug discovery and the development of new chemical probes. nih.govjdigitaldiagnostics.combenthamscience.com These approaches are being applied to this compound chemistry to rapidly screen libraries of compounds and identify new reagents with desired properties or new applications for existing reagents.

Combinatorial approaches can be used to generate large libraries of PTAD derivatives with diverse functional groups. benthamscience.com These libraries can then be screened in a high-throughput format to identify reagents with enhanced reactivity, selectivity, or stability. For example, a library of this compound analogues could be synthesized and tested for their efficiency in labeling specific proteins or their performance under various reaction conditions.

HTS can also be employed to discover new protein targets for this compound based probes or to optimize the conditions for a particular labeling reaction. jdigitaldiagnostics.com By automating the reaction and analysis steps, researchers can quickly evaluate a large number of variables, such as buffer composition, pH, and temperature, to find the optimal conditions for a specific application. The integration of HTS with mass spectrometry provides a powerful platform for analyzing the outcomes of these screening experiments. chemrxiv.org

The use of combinatorial chemistry and HTS is expected to accelerate the discovery of next-generation this compound reagents and expand the applications of tyrosine-click chemistry in chemical biology and drug discovery. nih.govscimagojr.com

Q & A

Q. What are the established synthetic protocols for PTAD-Alkyne, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Look for triplet signals (~δ 2.5–3.5 ppm) for terminal alkyne protons and singlet peaks for triazole protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Alkyne carbons appear at ~70–85 ppm, while triazole carbons resonate at 120–150 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight with <5 ppm error. For kinetic studies, FT-IR can track alkyne (C≡C stretch ~2100 cm⁻¹) and azide (N₃ stretch ~2100–2200 cm⁻¹) consumption .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions for this compound synthesis in complex biomolecular environments?

Challenges include minimizing biomolecule denaturation and side reactions. Methodological steps:

- Solvent Compatibility : Use aqueous buffers (e.g., PBS) with co-solvents like t-BuOH to maintain protein stability .

- Catalyst Screening : Test biocompatible ligands (e.g., TBTA) to enhance Cu(I) stability and reduce toxicity .

- Real-Time Monitoring : Employ LC-MS or fluorescence quenching assays to track reaction progress without disrupting biomolecules . Example Optimization Workflow:

- Screen ligand-catalyst pairs (CuI/TBTA vs. CuBr/THPTA).

- Vary pH (6.5–8.0) and temperature (25–37°C).

- Validate conjugation efficiency via SDS-PAGE or MALDI-TOF .

Q. What methodologies resolve contradictions in reported catalytic efficiencies of copper catalysts for this compound synthesis?

Discrepancies often arise from unaccounted variables (e.g., oxygen levels, ligand purity). Systematic approaches:

- Controlled Replication : Reproduce studies under identical conditions (e.g., inert atmosphere, reagent batch consistency) .

- Meta-Analysis : Aggregate data from 10+ studies to identify trends (e.g., CuI outperforms CuBr in anhydrous conditions) .

- Side-by-Side Comparisons : Test competing catalysts in parallel using standardized substrates (e.g., benzyl azide) . Key Finding: CuI with TBTA ligand achieves 98% yield in anaerobic DMSO, whereas CuBr requires higher loadings (15 mol%) for comparable results .

Q. How can computational modeling predict this compound reactivity in novel applications (e.g., polymer chemistry or drug conjugates)?

Combine Density Functional Theory (DFT) and molecular dynamics (MD) simulations:

- DFT Applications : Calculate activation energies for alkyne-azide interactions to predict regioselectivity (1,4- vs. 1,5-triazole) .

- MD Simulations : Model this compound behavior in solvated systems (e.g., lipid bilayers) to assess conjugation efficiency with biomolecules .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) . Example Workflow:

- Simulate transition states for CuAAC using Gaussian02.

- Compare predicted vs. observed reaction rates via stopped-flow spectroscopy.

- Adjust force fields in MD to reflect solvent polarity effects .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistent spectroscopic data for this compound derivatives?

- Baseline Correction : Re-analyze raw NMR data to rule out solvent artifacts (e.g., DMSO-d₅ peaks).

- Collaborative Validation : Share samples with independent labs for parallel characterization .

- Error Documentation : Report instrument parameters (e.g., NMR shim settings, MS ionization modes) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.